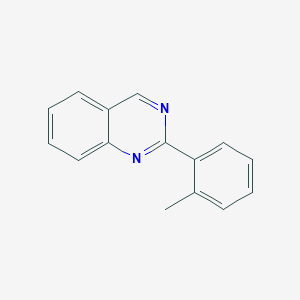

2-(O-Tolyl)quinazoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H12N2 |

|---|---|

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

2-(2-methylphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2/c1-11-6-2-4-8-13(11)15-16-10-12-7-3-5-9-14(12)17-15/h2-10H,1H3 |

Clave InChI |

CJHDYWJGXDJSNN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C=N2 |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Quinazoline (B50416) Formation

The formation of the quinazoline ring system, particularly with an o-tolyl substituent at the 2-position, can be achieved through several mechanistic routes. These routes often involve the careful orchestration of bond-forming and bond-breaking events, starting from readily available precursors.

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. These reactions typically involve the joining of two or more molecules to form a cyclic structure, with the elimination of a small molecule like water.

One prominent method is the catalyst-free, three-component cyclocondensation between 2-aminoaryl ketones, an aldehyde, and an amine source like ammonium (B1175870) acetate. rsc.org This one-pot approach is an operationally simple and direct way to access 2-aryl-substituted quinazolines. rsc.org Another variation is the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. rsc.org In this process, 2-(o-tolyl)quinazoline has been synthesized from (2-aminophenyl)methanol and o-tolunitrile (B42240), albeit in moderate yield. rsc.org

A plausible mechanism for such transformations involves the initial dehydrogenation of the 2-aminobenzyl alcohol, followed by condensation with the nitrile to form an amidine-type intermediate. frontiersin.org Subsequent C-N bond formation and the removal of a water molecule lead to the final quinazoline product. frontiersin.org Acid-catalyzed cyclocondensation, for instance using p-toluenesulfonic acid (p-TSA), can also be employed to facilitate the reaction, such as between α-oxodithioesters and anthranilamide to produce 2-acylquinazolin-4(3H)-ones. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminobenzophenone, ammonium acetate, o-tolualdehyde | Lactic Acid | Neat, 80 °C, 25 min | 4-Phenyl-2-(o-tolyl)quinazoline | 90% | mjcce.org.mk |

| (2-Aminophenyl)methanol, o-tolunitrile | CsOH | DMSO, 120 °C, 24h, O2 | This compound | 51% | rsc.org |

| 2-(Benzylidenamino)benzonitrile, Phenylboronic acid | Pd(acac)2, L2, TsOH·H2O, KF | DMF, 80 °C, 48h | 4-Phenyl-2-(o-tolyl)quinazoline | 62% | mdpi.com |

Nucleophilic addition is a key step in many synthetic routes to quinazolines. In a palladium-catalyzed tandem reaction, the synthesis of 2,4-diarylquinazolines from 2-(benzylidenamino)benzonitriles and arylboronic acids involves a proposed mechanism initiated by nucleophilic addition. mdpi.com The sequence proceeds through carbopalladation of the nitrile group, followed by cyclization. mdpi.com

Another significant pathway involves the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides, promoted by a base like cesium carbonate (Cs₂CO₃). nih.govacs.org The proposed mechanism begins with a nucleophilic aromatic substitution (SₙAr) reaction to form a diamide (B1670390) intermediate. This intermediate then undergoes a base-promoted intramolecular nucleophilic addition, followed by dehydration, to yield the quinazolin-4-one ring. nih.govacs.org For instance, 2-(o-Tolyl)quinazolin-4(3H)-one can be synthesized from ortho-fluorobenzamide and o-toluamide. acs.org In other contexts, the formation of N-substituted quinazolinones can occur via an aza-Michael addition between a 4(3H)-quinazolinone and an aryl vinyl ketone generated in situ. rsc.org

Intramolecular cyclization is the critical ring-forming step in numerous quinazoline syntheses. Following an initial intermolecular reaction or rearrangement, a suitably positioned functional group within the intermediate molecule attacks another part of the same molecule to form the heterocyclic ring.

For example, in the synthesis of 2-aryl-4-iodoquinazolines, a proposed mechanism involves the coordination of titanium tetraiodide (TiI₄) to the cyano group of an N-(2-cyanophenyl)benzamide. acs.org A nucleophilic addition of an iodide ion creates a titanium intermediate, which then undergoes intramolecular cyclization to form a titanium alkoxide intermediate that proceeds to the final product. acs.org Similarly, the synthesis of quinazolin-4-ones from ortho-fluorobenzamides features a key intramolecular nucleophilic addition promoted by a base, which serves as the cyclization step. nih.govacs.org This step is followed by dehydration to afford the aromatic quinazolinone core. nih.govacs.org Tandem reactions, such as the palladium-catalyzed synthesis of 2,4-diarylquinazolines, also culminate in an intramolecular cyclization step to secure the quinazoline structure. mdpi.com

Direct C-H activation has emerged as a powerful strategy for the functionalization of pre-formed quinazoline rings, avoiding the need for pre-functionalized substrates. The quinazoline core itself can act as a directing group to guide the reaction to a specific position.

Ruthenium(II)-carboxylate catalyst systems have been used for the direct ortho-C-H arylation of 2-aryl-substituted quinazolines with (hetero)aryl bromides. researchgate.net This allows for the construction of complex polyconjugated aryl-heteroaryl systems. researchgate.net Similarly, rhodium catalysts can achieve selective C-H amination of 2,4-diarylquinazolines. researchgate.net In one-pot procedures, regioselective C-H activation can be followed by iodination and then cyanation, for example, on 2,4-diarylquinazolines using malononitrile (B47326) as the cyano source. rsc.org To control regioselectivity and avoid mixtures of products, a substrate like 2-(o-tolyl)-4-(p-tolyl)quinazoline can be used, where one ortho position on the tolyl group is blocked by the methyl substituent. rsc.org

Mechanistically, these transformations often involve the coordination of the transition metal (e.g., Ru, Rh, Pd) to a nitrogen atom of the quinazoline. chim.it This coordination activates a nearby C-H bond (typically at the ortho-position of the 2-aryl ring or on the quinazoline core itself), leading to the formation of a metallacyclic intermediate. chim.itacs.org This intermediate then reacts with the coupling partner (e.g., an aryl halide or an alkene) in a process that regenerates the catalyst and yields the functionalized product. chim.it

| Substrate | Reagent(s) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-(o-methyl)phenyl-4-(p-methyl)phenyl quinazoline | 1. NIS 2. Malononitrile, CuI, K3PO4 | None (for iodination), CuI (for cyanation) | C-H Iodination-Cyanation | rsc.org |

| 2-(Aryl)quinazolines | (Hetero)aryl bromides | In situ Ru(II)-carboxylate | ortho-C-H Arylation | researchgate.net |

| 2,4-diarylquinazolines | N-fluorobenzenesulfonimide (NFSI) | Rhodium | C-H Amination | researchgate.net |

| 2-(p-tolyl)quinazolin-4(3H)-one | 2-diazo-5-methylcyclohexane-1,3-dione | [(p-cymene)RuCl2]2 | C-H Annulation | acs.org |

The synthesis of the this compound framework is fundamentally a story of C-N and C-C bond formation. In cyclocondensation reactions, two new C-N bonds are typically formed to construct the pyrimidine (B1678525) ring. For instance, in the reaction of 2-aminobenzylamines with aldehydes, a dehydrogenative condensation leads to an amidine intermediate, which then cyclizes through C-N bond formation. frontiersin.org

More advanced syntheses can involve both bond formation and cleavage. A copper-catalyzed reaction of benzonitriles with 2-ethynylanilines to form substituted quinazolines proceeds via the cleavage of the C-C triple bond and the construction of new C-N and C-C bonds. organic-chemistry.org Similarly, iodine-catalyzed aerobic oxidative C(sp³)-H amination can be coupled with C-N cleavage of a tertiary amine to synthesize quinazolines. acs.org

In a transition-metal-free approach to N-substituted quinazolinones, a three-component reaction involving 2-aminobenzamide, phenylacetylene, and DMSO facilitates key C-C and C-N bond formations through a tandem annulation process. rsc.org Here, DMSO acts not only as a solvent but also as a source for synthons that participate in the bond-forming cascade. rsc.org

Oxidative transformations play a significant role in both the synthesis and metabolism of quinazoline derivatives. The Baeyer-Villiger oxidation, which classically converts ketones to esters or lactones using peroxyacids, has been observed in the context of quinazoline chemistry. organic-chemistry.orgwikipedia.org

In a copper-catalyzed oxidative coupling of quinazoline 3-oxides with aldehydes, researchers isolated quinazolinone derivatives as the main products. mdpi.com However, controlled experiments revealed that these products arise from an initial in-situ Baeyer-Villiger oxidation. The primary product is a quinazoline aryl ketone, which then undergoes a rapid Baeyer-Villiger oxidation, followed by an intramolecular acyl transfer to yield the final observed product. mdpi.com

The general mechanism of the Baeyer-Villiger oxidation involves the nucleophilic attack of a peroxyacid on the carbonyl carbon of the ketone. sigmaaldrich.com This is followed by the migration of one of the ketone's alpha-carbon substituents to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxide. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl, which is related to the ability of the migrating group to stabilize a partial positive charge in the transition state. organic-chemistry.org This oxidative rearrangement is a key step in the synthesis of certain natural products containing quinazoline-related scaffolds. researchgate.net

Selective Functionalization of the Quinazoline Core

The strategic modification of the quinazoline ring is a key area of research, enabling the synthesis of novel compounds with tailored properties. Various methodologies have been developed to achieve selective functionalization, including nucleophilic aromatic substitution, cross-coupling reactions, selective metalation, and photocatalyzed or electrochemical methods. chim.it

Nucleophilic Aromatic Substitution (SNAr) on Quinazoline Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto the quinazoline core, particularly at the 4-position. chim.itmdpi.com This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile.

In the context of 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the one at the C-2 position. mdpi.comnih.gov Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic. nih.gov This inherent reactivity allows for the regioselective synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines when reacted with various primary or secondary amines. mdpi.comresearchgate.net The reaction conditions, including the choice of nucleophile, solvent, temperature, and reaction time, can be modulated to achieve the desired substitution pattern. mdpi.com For instance, the use of different amine nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently leads to substitution at the 4-position. mdpi.com

While the 4-position is the most common site for SNAr, functionalization at other positions can also be achieved. For example, Breslow intermediates derived from various aldehydes have been utilized as acylating agents to achieve direct nucleophilic alkanoylation of 4-chloroquinazoline, yielding 4-alkanoylquinazolines. chim.it

| Reaction Type | Substrate | Nucleophile/Reagent | Product | Key Findings |

| SNAr | 2,4-dichloroquinazoline | Primary/Secondary Amines | 2-chloro-4-aminoquinazoline | Highly regioselective for the 4-position due to its higher electrophilicity. mdpi.comnih.gov |

| SNAr | 4-chloroquinazoline | Breslow intermediates | 4-alkanoylquinazolines | Enables direct C4-acylation of the quinazoline ring. chim.it |

Cross-Coupling Reactions on Quinazoline Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. mdpi.comnih.gov These reactions offer a versatile approach to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups.

Commonly employed cross-coupling reactions for quinazoline functionalization include:

Suzuki-Miyaura Coupling: This reaction pairs a halogenated quinazoline with an organoboron reagent in the presence of a palladium catalyst to form a C-C bond. nih.gov It has been successfully used to synthesize aryl- and arylvinyl-substituted quinazolines. nih.gov The regioselectivity of Suzuki coupling on polyhalogenated quinazolines can be controlled by the relative reactivity of the C-halogen bonds (C-I > C-Br >> C-Cl). mdpi.com

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a haloquinazoline with a terminal alkyne, providing a route to alkynylated quinazolines. mdpi.comnih.gov Similar to Suzuki coupling, selective mono-alkynylation can be achieved by exploiting the differential reactivity of halogens. mdpi.com

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and has been employed for the synthesis of carbo-substituted quinazolines. mdpi.comjournal-vniispk.ru

Negishi Coupling: Involving an organozinc reagent, this reaction also facilitates C-C bond formation and has been applied to the synthesis of carbo-substituted quinazolines. nih.gov

A sequential cross-coupling strategy on polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline, allows for the stepwise introduction of different functional groups at specific positions, leading to the creation of novel, highly functionalized heterocycles. nih.gov

| Coupling Reaction | Catalyst System | Reactants | Bond Formed | Typical Application |

| Suzuki-Miyaura | Palladium complexes | Haloquinazoline, Organoboron reagent | C-C | Synthesis of aryl- and vinyl-quinazolines. nih.govmdpi.com |

| Sonogashira | Palladium/Copper | Haloquinazoline, Terminal alkyne | C-C (sp) | Synthesis of alkynylated quinazolines. mdpi.comnih.gov |

| Kumada | Palladium or Nickel | Haloquinazoline, Grignard reagent | C-C | Synthesis of carbo-substituted quinazolines. mdpi.comjournal-vniispk.ru |

| Negishi | Palladium | Haloquinazoline, Organozinc reagent | C-C | Synthesis of carbo-substituted quinazolines. nih.govresearchgate.net |

Selective Metalation Strategies

Selective metalation, followed by quenching with an electrophile, provides another avenue for the functionalization of the quinazoline ring. This approach relies on the use of a directed metalating group (DMG) to control the regioselectivity of the deprotonation step.

While specific examples for this compound are not detailed, general strategies for quinazoline functionalization through metalation have been developed. For instance, a continuous-flow method has been established for the regioselective arylation of fluoroarenes, which involves a sequence of metalation, zincation, and Negishi cross-coupling. researchgate.net Such techniques, which allow for precise temperature control, can be adapted for the functionalization of quinazoline derivatives. researchgate.net The development of highly functionalized quinazoline organozinc reagents has been crucial for the synthesis of complex molecules like the KRAS G12C inhibitor Divarasib. researchgate.net

Photocatalyzed and Electrochemical Functionalization

In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable methods for the functionalization of heterocyclic compounds, including quinazolines. chim.it These techniques often proceed under mild conditions and can offer unique reactivity patterns.

Photocatalysis: Visible-light-induced reactions have been employed for the synthesis of substituted quinazolines. For example, a metal-free, three-component reaction using Eosin Y as a photocatalyst has been developed to prepare 2,4-disubstituted quinazolines from o-acylanilines, trialkylamines, and ammonium chloride. researchgate.net Another approach utilizes visible light to induce the benzylic C-H functionalization of arylmethanamines for the synthesis of substituted quinazolines from 1-(2-aminoaryl)ethan-1-ones. researchgate.net

Electrochemical Functionalization: Electrochemical methods provide an alternative for the direct functionalization of the quinazoline core. acs.org For instance, the electrochemical C4-H functionalization of 2-phenyl quinazoline has been achieved through dehydrogenative cross-coupling reactions. acs.orgresearchgate.net This method allows for the introduction of various functional groups, including acyl, phenol, ether, and phosphonate (B1237965) moieties, at the C4 position. acs.org The reaction proceeds via a radical addition pathway under oxidant- and additive-free conditions. acs.org

| Method | Conditions | Reactants | Product | Key Features |

| Photocatalysis | Visible light, Eosin Y | o-acylanilines, trialkylamines, NH4Cl | 2,4-disubstituted quinazolines | Metal-free, three-component reaction. researchgate.net |

| Photocatalysis | Visible light, Ir catalyst | 1-(2-aminoaryl)ethan-1-ones, arylmethanamines | Substituted quinazolines | Benzylic C-H functionalization. researchgate.net |

| Electrochemistry | Dehydrogenative cross-coupling | 2-phenyl quinazoline, various coupling partners | C4-functionalized quinazolines | Oxidant- and additive-free, radical pathway. acs.orgresearchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(o-tolyl)quinazoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are characteristic of the quinazoline (B50416) and o-tolyl ring systems.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton on the C4 position of the quinazoline ring appears as a sharp singlet at a downfield chemical shift, often around δ 9.50-9.59 ppm, due to its position within the electron-deficient heterocyclic aromatic system. rsc.orgscispace.com The protons of the fused benzene (B151609) ring of the quinazoline moiety typically resonate in the range of δ 7.56-8.10 ppm. scispace.com The four protons of the o-tolyl group appear as a set of multiplets between δ 7.29 and 7.67 ppm. rsc.orgscispace.com A characteristic singlet for the methyl (CH₃) group protons of the tolyl substituent is observed in the upfield region, typically around δ 2.60-2.62 ppm. rsc.orgscispace.com

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 9.59 | s (singlet) | H-4 (Quinazoline ring) | rsc.org |

| 8.10-8.09 | m (multiplet) | Aromatic H (Quinazoline ring) | rsc.org |

| 7.97-7.89 | m (multiplet) | Aromatic H (Quinazoline ring) | rsc.org |

| 7.67-7.64 | m (multiplet) | Aromatic H (o-tolyl ring) | rsc.org |

| 7.38-7.33 | m (multiplet) | Aromatic H (o-tolyl ring) | rsc.org |

| 2.60 | s (singlet) | -CH₃ (Tolyl group) | rsc.org |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In the spectrum of this compound, the C2 and C4 carbons of the quinazoline ring are particularly deshielded due to the influence of the adjacent nitrogen atoms, appearing at approximately δ 164.0 and δ 160.0 ppm, respectively. rsc.org The carbon of the methyl group on the tolyl ring is found at the opposite end of the spectrum, in the upfield region around δ 21.0-21.1 ppm. rsc.orgscispace.com The remaining aromatic carbons of both the quinazoline and tolyl rings resonate in the characteristic range of δ 122.9 to 138.6 ppm. rsc.orgscispace.com

| Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|

| 164.0 | C-2 (Quinazoline ring) | rsc.org |

| 160.0 | C-4 (Quinazoline ring) | rsc.org |

| 150.4 | C-8a (Quinazoline ring) | rsc.org |

| 138.6 | Quaternary C (Tolyl ring) | rsc.org |

| 137.3 | Quaternary C (Tolyl ring) | rsc.org |

| 134.1 | Aromatic CH | rsc.org |

| 131.3 | Aromatic CH | rsc.org |

| 130.6 | Aromatic CH | rsc.org |

| 129.3 | Aromatic CH | rsc.org |

| 128.6 | Aromatic CH | rsc.org |

| 127.5 | Aromatic CH | rsc.org |

| 127.0 | Aromatic CH | rsc.org |

| 125.9 | Aromatic CH | rsc.org |

| 122.9 | Aromatic CH | rsc.org |

| 21.0 | -CH₃ (Tolyl group) | rsc.org |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the quinazoline's benzene ring and within the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of the complex aromatic regions in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between the two ring systems. For instance, correlations would be expected between the H-4 proton of the quinazoline ring and the C-2 and C-8a carbons. Crucially, HMBC correlations between the protons of the o-tolyl ring and the C-2 carbon of the quinazoline ring would definitively confirm the substitution pattern.

While specific 2D NMR spectra for this compound are not detailed in readily available literature, the application of these standard techniques is a routine part of structural confirmation for such heterocyclic compounds. tandfonline.comter-arkhiv.ru

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The spectrum is dominated by absorptions arising from the aromatic rings.

Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds are typically observed above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations for the C=N bond within the quinazoline ring and the C=C bonds of the aromatic systems appear in the 1620-1450 cm⁻¹ region. For similar quinazoline structures, strong peaks are often noted around 1620 cm⁻¹ and 1550 cm⁻¹. amazonaws.com

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H | tandfonline.com |

| 1620-1580 | Stretching | C=N (quinazoline ring) | tandfonline.comamazonaws.com |

| 1580-1450 | Stretching | C=C (aromatic rings) | tandfonline.comamazonaws.com |

| 800-750 | Out-of-plane Bending | Aromatic C-H (ortho-disubstituted) | cdnsciencepub.comscholaris.ca |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

For this compound, Electron Ionization Mass Spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) at m/z 220, which corresponds to the molecular weight of the compound (C₁₅H₁₂N₂). rsc.org Electrospray Ionization (ESI-MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 221. scispace.com The fragmentation pattern observed in EI-MS is also characteristic. A very intense peak is often seen at m/z 219, corresponding to the loss of a single hydrogen atom ([M-H]⁺). rsc.org Another significant fragment appears at m/z 165, which can be attributed to the loss of the tolyl group, followed by the loss of HCN, indicating the stability of the quinazoline core. rsc.org The presence of a peak at m/z 89 is indicative of the tolyl fragment. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a synthesized compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. This technique is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

In the study of quinazoline derivatives, HRMS with electrospray ionization (ESI) is commonly employed. nih.govcdnsciencepub.com For instance, the analysis of derivatives of this compound demonstrates the power of this technique. The calculated m/z for the protonated molecule [M+H]⁺ is compared against the experimentally determined value. A close match between these values provides strong evidence for the proposed chemical structure.

Research findings for compounds structurally related to this compound are detailed in the table below. nih.govcdnsciencepub.comsemanticscholar.org

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 3-Propyl-2-(o-tolyl)quinazolin-4(3H)-one | C₁₈H₁₈N₂O | 279.1492 | 279.1495 | nih.gov |

| 8-Methyl-3-propyl-2-(o-tolyl)quinazolin-4(3H)-one | C₁₉H₂₀N₂O | 293.1648 | 293.1650 | nih.gov |

| 4-Methyl-2-(o-tolyl)quinazoline-3-oxide | C₁₆H₁₅N₂O | 251.1184 | 251.1179 | cdnsciencepub.com |

| 4-(1-Methyl-1H-indol-3-yl)-2-(o-tolyl)quinazoline 3-oxide | C₂₄H₂₀N₃O | 366.1606 | 366.1611 | semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This tandem technique is frequently used to identify and quantify components within a mixture. researchgate.net In the context of synthesizing this compound derivatives, GC-MS is invaluable for monitoring reaction progress and confirming the presence of the target compound. nih.govacs.org

The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. etamu.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the molecular ion and its characteristic fragment ions.

For quinazolinone compounds, GC-MS analysis typically reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nih.govacs.org

| Compound | Molecular Ion (m/z) | Key Characteristic | Reference |

| 2-(o-Tolyl)quinazolin-4(3H)-one | 236 (M⁺) | Molecular Weight | nih.govacs.org |

| 3-Methyl-2-(o-tolyl)quinazolin-4(3H)-one | 250 (M⁺) | Molecular Weight | nih.govacs.org |

| 2-(Pyridin-2-yl)quinazolin-4(3H)-one | 223 (M⁺) | Molecular Weight | acs.org |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. researchgate.netsciencepublishinggroup.com In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and subsequently break apart into a series of smaller, characteristic fragment ions. rsc.orgnih.gov The resulting mass spectrum is a unique "fingerprint" for the compound, which can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov

The fragmentation pattern reveals the most stable and least stable bonds within the molecule. For quinazoline derivatives, fragmentation often involves the cleavage of substituent groups and the breaking of the quinazoline ring system. researchgate.netsciencepublishinggroup.com For example, the study of 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one shows a fragmentation pathway that includes the loss of an –NH group, followed by the loss of a CH₂ group, HCO, and other fragments, providing insight into the molecule's structure. sciencepublishinggroup.com The molecular ion peak in EI-MS can sometimes be weak or absent for molecules that are particularly prone to fragmentation. researchgate.netsciencepublishinggroup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. technologynetworks.com This technique provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems, such as the aromatic rings in this compound. msu.edulibretexts.org

Analysis of Electronic Absorption Spectra

The UV-Vis absorption spectrum of quinazoline derivatives typically displays two main absorption bands. researchgate.net

π → π* Transitions: A high-energy band usually observed in the 240–300 nm region, attributed to π → π* transitions within the aromatic and heterocyclic rings. libretexts.orgresearchgate.net

n → π* Transitions: A lower-energy band that can appear between 310–425 nm, resulting from n → π* transitions involving the non-bonding electrons on the nitrogen atoms. libretexts.orgresearchgate.net

The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. libretexts.org Substituents on the quinazoline ring system can cause shifts in these absorption bands (bathochromic or hypsochromic shifts), providing further structural insights. mdpi.com

Time Stability and Photostability Studies

UV-Vis spectroscopy is an effective method for assessing the stability of a compound over time and its sensitivity to light (photostability). europa.eu According to the International Council for Harmonisation (ICH) guidelines for photostability testing (Q1B), samples are exposed to a standardized light source with controlled illumination and UV energy. europa.euich.org

The procedure involves preparing a solution of the compound, such as this compound, in a suitable solvent and measuring its initial UV-Vis spectrum. The solution is then exposed to the light source for specific durations. At each time point, a new spectrum is recorded. A decrease in the absorbance at the characteristic λmax indicates degradation of the compound. lboro.ac.uk A dark control sample, protected from light, is typically run in parallel to distinguish between light-induced and thermally-induced changes. europa.eu

A hypothetical photostability study for this compound might yield results similar to those shown below.

| Exposure Time (hours) | Absorbance at λmax | Percent Degradation |

| 0 | 1.000 | 0% |

| 4 | 0.920 | 8% |

| 8 | 0.850 | 15% |

| 12 | 0.780 | 22% |

| 24 | 0.650 | 35% |

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive structural information for a molecule. researchgate.net This technique determines the precise three-dimensional arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous elucidation of the molecular geometry and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound was not found, the analysis of related quinazoline derivatives by this method illustrates its power. For instance, the structures of various substituted quinazolinones and related heterocyclic systems have been successfully characterized, confirming their molecular connectivity and conformational preferences. researchgate.netnih.gov In a typical analysis, a suitable single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

The kind of data obtained from such an experiment is detailed and allows for a deep understanding of the molecule's stereochemistry. For example, studies on other novel heterocyclic compounds have reported crystallizing in systems like orthorhombic or monoclinic, with specific space groups such as P2₁2₁2₁. mdpi.comresearchgate.net This level of detail is crucial for structure-activity relationship (SAR) studies, where minor changes in molecular geometry can significantly impact biological activity or material properties. nih.govnih.gov

Table 1: Representative Crystallographic Data for a Heterocyclic Compound (Note: This table is illustrative of data obtained for related heterocyclic structures, not this compound)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1989.5 |

| Z (Formula units/cell) | 4 |

This data is representative of the type of information generated from a single-crystal X-ray diffraction experiment. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is highly valuable for determining the thermal stability, decomposition profile, and purity of materials. scribd.com The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature.

For quinazoline-based compounds, TGA is employed to assess their suitability for applications that may involve high temperatures, such as in organic electronics. The analysis reveals the onset temperature of decomposition and the temperature at which significant weight loss occurs. For example, a study on versatile exciplex-forming compounds based on a quinazoline core demonstrated varying thermal stabilities. beilstein-journals.org One of the synthesized quinazoline derivatives exhibited a 10% weight-loss temperature (Td-10%) at 345 °C, with complete weight loss attributed to sublimation rather than decomposition. beilstein-journals.org This indicates high thermal stability, a desirable characteristic for materials used in electronic devices. In contrast, other derivatives showed decomposition at different temperature ranges, highlighting how structural modifications can influence thermal properties. beilstein-journals.org

The TGA is typically performed by placing a small amount of the sample on a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass is continuously monitored. The atmosphere can be inert (e.g., nitrogen) or oxidative (e.g., air) to simulate different environmental conditions. scribd.com

Table 2: Illustrative Thermal Decomposition Data for Quinazoline-Based Compounds (Note: The data presented is for analogous quinazoline derivatives, not specifically this compound)

| Compound ID | Onset Decomposition Temp. (°C) | 10% Weight Loss Temp. (Td-10%) (°C) | Residue at 600 °C (%) |

| Compound A | ~230 | 247 | ~0 |

| Compound B | ~330 | 345 | ~0 |

| Compound C | ~395 | 409 | >10 |

This data is based on findings for various quinazoline derivatives and illustrates the typical information obtained from TGA. beilstein-journals.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions that are often inaccessible to static computational methods or experiments alone.

Application in Understanding Molecular Interactions (e.g., Adsorption)

MD simulations are particularly useful for studying how molecules like this compound interact with surfaces or biological macromolecules. A significant application for quinazoline derivatives is in the field of corrosion inhibition, where the molecules adsorb onto a metal surface to form a protective layer. bohrium.comajchem-a.com

In these studies, MD simulations are used to model the adsorption of the inhibitor molecule onto a metal surface (e.g., iron or aluminum) in a simulated corrosive environment. ajchem-a.comresearchgate.net The simulations provide information on:

Adsorption Energy : The strength of the interaction between the quinazoline derivative and the metal surface can be calculated. A high, negative adsorption energy indicates strong and spontaneous adsorption. researchgate.net

Adsorption Conformation : MD simulations reveal the orientation of the molecule on the surface. Quinazoline derivatives often adsorb in a nearly parallel orientation, maximizing the contact area and protective effect. ajchem-a.com

Interaction Types : The simulations can distinguish between physical adsorption (physisorption), mediated by van der Waals forces, and chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms (N, O) of the quinazoline and the metal atoms. ajchem-a.com

For various quinazoline derivatives studied as corrosion inhibitors, MD simulations have confirmed that they adsorb effectively onto metal surfaces, consistent with Langmuir adsorption isotherm models derived from experimental data. bohrium.comresearchgate.net These theoretical investigations help to explain the efficiency of the inhibitors and guide the design of new molecules with enhanced performance. ajchem-a.comd-nb.info

Quantum Chemical Descriptors Correlation

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Through the application of quantum chemical calculations, it is possible to derive a variety of molecular descriptors that offer insights into the electronic structure, reactivity, and potential behavior of a compound. These theoretical investigations are particularly valuable for heterocyclic systems like quinazolines, where the distribution of electrons and the nature of the frontier molecular orbitals play a crucial role in their chemical characteristics.

For quinazoline derivatives, Density Functional Theory (DFT) has become a standard method for these computational studies. researchgate.netnih.gov DFT calculations allow for the determination of key electronic properties and reactivity parameters. researchgate.net These theoretical results can then be correlated with experimentally observed phenomena, providing a deeper understanding of the structure-property relationships.

Correlation between Molecular Structure and Reactivity/Properties

The molecular structure of this compound, with its specific arrangement of a quinazoline core and a tolyl group at the 2-position, dictates its electronic and chemical properties. Quantum chemical descriptors derived from computational analysis help to quantify this relationship and predict the molecule's reactivity.

A central aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

In studies of related quinazolinone derivatives, such as 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one, DFT calculations have been employed to correlate these quantum chemical parameters with properties like corrosion inhibition. researchgate.net For instance, a high HOMO energy suggests a greater tendency to donate electrons to an appropriate acceptor molecule, while a low LUMO energy indicates a higher affinity for accepting electrons. researchgate.net

The distribution of these frontier orbitals across the molecular structure is also revealing. For 2-arylquinazolines, the HOMO and LUMO are typically distributed over the π-conjugated system of the quinazoline and the attached aryl ring. This delocalization influences the molecule's electronic transitions and its interactions with other chemical species. The presence of substituents on the aryl ring can modulate the energies and distributions of these orbitals, thereby fine-tuning the reactivity of the compound. mdpi.com

| Quantum Chemical Descriptor | Significance |

| EHOMO (Energy of HOMO) | Relates to the electron-donating ability of the molecule. Higher values indicate a stronger tendency to donate electrons. |

| ELUMO (Energy of LUMO) | Indicates the electron-accepting ability. Lower values suggest a greater capacity to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A measure of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

| Dipole Moment (µ) | Represents the overall polarity of the molecule, influencing its intermolecular interactions and solubility. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | Describes the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. |

These theoretical parameters, derived from the molecule's structure, provide a quantitative basis for understanding and predicting the chemical behavior of this compound.

Conclusion

2-(o-Tolyl)quinazoline and its related structures are significant compounds within the broader family of quinazoline (B50416) heterocycles. Their synthesis, characterization, and reactivity have been explored, revealing a rich chemistry with potential for further investigation. The versatility of the quinazoline scaffold continues to make it a valuable platform for the development of new molecules with interesting properties for various scientific disciplines.

Advanced Material Science Applications Non Biological

Corrosion Inhibition Mechanisms and Performance

Quinazoline (B50416) derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. uobaghdad.edu.iq Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and functional groups that facilitate adsorption onto metal surfaces, creating a protective barrier against corrosive agents. semanticscholar.org These compounds function by adsorbing on the metal surface, and their inhibition efficiency generally increases with concentration. semanticscholar.orgijcsi.proresearchgate.net

The protective action of quinazoline derivatives is initiated by their adsorption onto the metal surface. This process involves the displacement of water molecules and the formation of a barrier film. The adsorption mechanism can be understood through both experimental and theoretical approaches.

Experimental Evidence: Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. ijcsi.proresearchgate.net Potentiodynamic polarization studies have shown that many quinazoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgijcsi.proresearchgate.net

The adsorption of these compounds on metal surfaces, such as stainless steel and mild steel, often follows the Langmuir adsorption isotherm. semanticscholar.orgijcsi.proresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecules and the metal's vacant d-orbitals. researchgate.netresearchgate.net The synergy between chloride ions and the protonated quinazoline molecule can also facilitate this adsorption. researchgate.net

Theoretical (Quantum Chemical) Calculations: Density Functional Theory (DFT) is employed to correlate the molecular structure of quinazoline inhibitors with their protective capabilities. ajchem-a.com Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.

EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.

ELUMO : A lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface.

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to better inhibition performance.

Electron Transfer (ΔN) : The fraction of electrons transferred from the inhibitor to the metal surface is another key parameter. A positive ΔN value indicates that the molecule can donate electrons to the metal. ajchem-a.com

These calculations reveal that the nitrogen atoms and the π-electrons of the aromatic rings in the quinazoline structure are the primary centers for adsorption. researchgate.netajchem-a.com

| Parameter | Significance in Corrosion Inhibition | General Trend for Effective Inhibitors |

| EHOMO | Electron-donating ability | Higher value |

| ELUMO | Electron-accepting ability | Lower value |

| Energy Gap (ΔE) | Reactivity of the inhibitor | Lower value |

| Dipole Moment (μ) | Influences the adsorption process | No single trend; higher values can promote accumulation |

| Electrons Transferred (ΔN) | Tendency to donate electrons to the metal surface | Positive value |

This interactive table summarizes key quantum chemical parameters and their relevance to the corrosion inhibition efficiency of quinazoline derivatives.

The specific chemical structure of a quinazoline derivative dictates its effectiveness as a corrosion inhibitor. semanticscholar.org The nature and position of substituent groups on the quinazoline ring system are critical.

For 2-(o-tolyl)quinazoline, the key structural features influencing its performance would be:

Quinazoline Core : The two nitrogen atoms in the quinazoline ring are key sites for protonation in acidic media and for coordinating with the metal surface. The aromatic nature of the bicyclic system provides π-electrons that can interact with the vacant d-orbitals of iron. researchgate.net

o-Tolyl Group : The tolyl group is an electron-donating group, which increases the electron density on the quinazoline ring system. This enhanced electron density at the donor atoms strengthens the adsorption process onto the metal surface. semanticscholar.org The steric hindrance provided by the ortho-position of the methyl group on the phenyl ring could also influence the orientation and packing of the inhibitor molecules on the surface.

Generally, the inhibition efficiency is governed by the physicochemical properties of the molecule, including the presence of functional groups, electron density at the donor atoms, and steric factors. semanticscholar.org Derivatives with electron-donating groups tend to show higher inhibition efficiency compared to those with electron-withdrawing groups.

Luminescent Materials Development

The rigid, planar structure and conjugated π-system of the quinazoline core make it an excellent scaffold for the development of fluorescent and luminescent materials. rsc.org These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. rsc.orgnih.govresearchgate.net

Quinazoline derivatives can be designed as donor-acceptor systems to tune their photophysical properties. researchgate.netnih.gov In such a system, the electron-deficient quinazoline ring acts as the acceptor, while various electron-donating groups can be attached to serve as the donor. This architecture allows for the modulation of emission color, quantum yield, and Stokes shift. researchgate.netnih.gov

A study on a series of fluorescent compounds based on a 2-phenyl-quinazoline acceptor core with various amino donors demonstrated that their fluorescent emissions can span a wide spectral range, from blue (414 nm) to orange-red (597 nm), simply by altering the electron-donating strength and position of the amino group. researchgate.netnih.gov Some of these derivatives exhibit high photoluminescence quantum yields (QY), with values exceeding 80%. researchgate.netnih.gov

The photophysical properties of these materials are highly dependent on the solvent environment. researchgate.neturfu.ru For instance, some 2-arylquinazolin-4(3H)-ones show high quantum yields (up to 89%) in a nonpolar solvent like toluene, while the quantum yield decreases in more polar solvents. urfu.ru

The table below, based on data for 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives, illustrates how different donor groups affect key photophysical properties. researchgate.netnih.gov

| Compound Donor Group | Position | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (QY) |

| Amino | 4 | 414 | 45 | 84.67% |

| N-morpholinyl | 4 | 450 | 47 | 87.59% |

| N-piperazinyl | 4 | 500 | 85 | - |

| N-phenoxazinyl | 4 | 514 | 94 | - |

| Amino | 7 | 412 | 15 | - |

| N-morpholinyl | 7 | 458 | 58 | 43.32% |

This interactive table showcases the tunable fluorescent properties of quinazoline derivatives based on the attached donor group and its position.

Dyeing Applications in Industrial Contexts

The chromophoric nature of the quinazoline ring has been exploited in the synthesis of dyes for textiles. Quinazolinone-based azo dyes, in particular, have been developed for dyeing various types of fibers, including natural fibers like silk, wool, and cotton, as well as synthetic fibers and blends. ekb.egscholarsresearchlibrary.com

These dyes are synthesized by incorporating a diazotizable amino group onto the quinazoline structure, which is then coupled with various aromatic components (coupling agents) to create a range of colors, including purple, red, orange, and brown shades. scholarsresearchlibrary.com

A study on new quinazolinone reactive disperse dyes demonstrated their successful application on polyester/cotton blend fabrics. ekb.eg These dyes showed good colorimetric properties and high levels of exhaustion (the amount of dye that transfers from the dyebath to the fiber) and fixation. An added benefit observed was that fabrics dyed with these quinazolinone derivatives exhibited excellent UV protection factors. ekb.eg The fastness properties (resistance of the color to fading or running) of these dyes to light, washing, and rubbing are generally reported to be moderate to very good. scholarsresearchlibrary.com The ease of synthesis and potential for scalability make them suitable for industrial applications. ekb.eg

While specific studies on the direct use of this compound as a dye were not identified, its core structure is closely related to the quinazolinone moieties used in these dye syntheses. By introducing an amino group onto the this compound framework, it could serve as a precursor for a new class of azo dyes, with the tolyl group potentially influencing the final shade and fastness properties of the colorant.

Q & A

Q. What are the established synthetic routes for preparing 2-(o-Tolyl)quinazoline derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with o-tolyl-substituted precursors. For example, N-acylation of anthranilic acid followed by cyclization under acidic conditions (e.g., POCl₃) yields the quinazoline core. Modifications at the 2-position can be achieved via nucleophilic substitution or Suzuki coupling . Key intermediates, such as 4-chloroquinazolines, are often used for further functionalization . Reaction optimization should consider solvent polarity (e.g., DMF vs. toluene) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry by analyzing aromatic proton splitting patterns (e.g., singlet for quinazoline C4-H) and carbon chemical shifts (e.g., C2 resonance at ~160 ppm for substituted aryl groups) .

- LC-MS : Verify molecular weight with ESI⁺/ESI⁻ ionization; fragmentation patterns can distinguish positional isomers .

- UV-Vis : Monitor π→π* transitions (250–300 nm) and charge-transfer bands to assess electronic properties .

Q. What are the foundational steps for evaluating biological activity (e.g., anti-inflammatory) of these compounds?

- Methodological Answer :

- In vitro assays : Use LPS-induced RAW264.7 macrophage models to measure TNF-α/IL-6 suppression via ELISA.

- Dose-response curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

- Control compounds : Include dexamethasone as a positive control. Structure-activity relationship (SAR) analysis should prioritize substitutions at C2 and C4 positions, as these modulate steric and electronic interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% purity in this compound synthesis?

- Methodological Answer :

- Solvent screening : High-polarity solvents (e.g., DMSO) enhance solubility of intermediates but may increase side reactions.

- Catalyst loading : For Suzuki-Miyaura coupling, use 5 mol% Pd(OAc)₂ with SPhos ligand to reduce palladium residues .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to remove regioisomers. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. How to resolve contradictions in photophysical data (e.g., fluorescence quenching in solid vs. solution states)?

- Methodological Answer :

- Solid-state analysis : Perform X-ray crystallography (CCDC data ) to identify π-stacking or H-bonding interactions that quench fluorescence.

- Solution studies : Compare emission spectra in polar (acetonitrile) vs. non-polar (hexane) solvents. Aggregation-induced quenching can be mitigated by bulky substituents (e.g., tert-butyl groups) .

- Electrochemical profiling : Cyclic voltammetry (e.g., Fc/Fc⁺ reference) reveals HOMO-LUMO gaps; discrepancies may arise from solvent-dependent redox behavior .

Q. What advanced methodologies validate the structure-activity relationship (SAR) for pesticidal quinazolines?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial gyrase. Prioritize compounds with ΔG < -8 kcal/mol .

- In vivo testing : For herbicidal activity, apply derivatives at 75 g ai/ha in greenhouse trials; assess weed biomass reduction vs. controls (e.g., glyphosate) .

- Metabolic stability : LC-MS/MS tracks degradation pathways (e.g., hydroxylation at C6) in soil microcosms .

Q. How to design a stability-indicating HPLC method for this compound in pharmaceutical formulations?

- Methodological Answer :

- Column selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30).

- Forced degradation : Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions to identify degradation products.

- Validation parameters : Assess linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) per ICH guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.